2,3,6,7-Tetrahydro-5H-imidazo(2,1-b)(1,3)thiazin-5-one

Physical organic chemistry Nucleophilicity quantification Isothiourea reactivity

2,3,6,7-Tetrahydro-5H-imidazo(2,1-b)(1,3)thiazin-5-one (CAS 6269-78-9) is the fully saturated, unsubstituted parent bicyclic heterocycle of the imidazo[2,1-b][1,3]thiazin-5-one class. Its molecular formula is C₆H₈N₂OS with a molecular weight of 156.21 g·mol⁻¹.

Molecular Formula C6H8N2OS
Molecular Weight 156.21 g/mol
CAS No. 6269-78-9
Cat. No. B12799607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,6,7-Tetrahydro-5H-imidazo(2,1-b)(1,3)thiazin-5-one
CAS6269-78-9
Molecular FormulaC6H8N2OS
Molecular Weight156.21 g/mol
Structural Identifiers
SMILESC1CSC2=NCCN2C1=O
InChIInChI=1S/C6H8N2OS/c9-5-1-4-10-6-7-2-3-8(5)6/h1-4H2
InChIKeyZNPZGXJLLLOAAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,6,7-Tetrahydro-5H-imidazo(2,1-b)(1,3)thiazin-5-one (CAS 6269-78-9): Core Scaffold Procurement Guide for Heterocyclic Chemistry and Drug Discovery


2,3,6,7-Tetrahydro-5H-imidazo(2,1-b)(1,3)thiazin-5-one (CAS 6269-78-9) is the fully saturated, unsubstituted parent bicyclic heterocycle of the imidazo[2,1-b][1,3]thiazin-5-one class. Its molecular formula is C₆H₈N₂OS with a molecular weight of 156.21 g·mol⁻¹ . The compound features a fused imidazole–thiazine core bearing a ketone at position 5 and full saturation at positions 2, 3, 6, and 7, distinguishing it from the more commonly explored 6,7-dihydro congeners that dominate the GPR18 antagonist and benzodiazepine receptor ligand literature [1]. Key physicochemical parameters include a density of 1.57 g·cm⁻³, a boiling point of 275.6 °C at 760 mmHg, and a flash point of 120.5 °C . The scaffold serves as a versatile synthetic entry point for generating structurally diverse libraries through substitution at multiple positions, and has been claimed in patents as a pharmacophore for anti-inflammatory agents [2].

Why 2,3,6,7-Tetrahydro-5H-imidazo(2,1-b)(1,3)thiazin-5-one Cannot Be Replaced by Other Imidazo-Fused Heterocycles


The imidazo[2,1-b][1,3]thiazine scaffold exists across a continuum of oxidation states (tetrahydro, dihydro, and fully aromatic) and ring-size variants (thiazole, thiazine, thiazepine), each exhibiting distinct reactivity, conformational preferences, and biological target engagement profiles. The tetrahydro-5-one oxidation state uniquely positions this compound as a saturated bicyclic isothiourea with a ketone electrophilic handle absent in the dihydro or fully aromatic analogs. Mayr nucleophilicity data for the homologous 3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazine scaffold (N parameter = 13.00, sN = 0.83 in CH₂Cl₂) differ measurably from the 5-membered thiazole analog (N = 12.98, sN = 0.81) and the benzannulated derivative (N = 13.42, sN = 0.73), confirming that ring size and aromaticity directly modulate nucleophilic reactivity [1]. Furthermore, SAR studies on GPR18 antagonists demonstrate that even subtle changes in the saturation state of the imidazothiazinone core—such as moving from 6,7-dihydro to a benzylidene-substituted system—alter antagonist potency (IC₅₀ shifts from 279 nM to 650 nM) and efficacy (partial 60% inhibition vs. full blockade) [2]. These quantitative divergences mean that generic substitution within the class is not scientifically justifiable without re-validation of the target application.

Quantitative Differentiation Evidence: 2,3,6,7-Tetrahydro-5H-imidazo(2,1-b)(1,3)thiazin-5-one Versus Closest Structural Analogs


Nucleophilic Reactivity: Tetrahydroimidazothiazine vs. Tetrahydroimidazothiazole — Mayr N Parameter Comparison

The nucleophilic reactivity of the tetrahydroimidazo[2,1-b][1,3]thiazine scaffold has been quantitatively benchmarked by the Mayr group against three homologous bicyclic isothioureas [1]. The 6-membered thiazine derivative (3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazine) exhibits an N parameter of 13.00 and sN of 0.83 in dichloromethane. This is nearly identical to the 5-membered thiazole analog (2,3,5,6-tetrahydroimidazo[2,1-b]thiazole: N = 12.98, sN = 0.81) but significantly lower than the benzannulated derivative (2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole: N = 13.42, sN = 0.73) and the expanded pyrimidothiazine (2,3,4,6,7,8-hexahydropyrimido[2,1-b][1,3]thiazine: N = 14.10, sN = 0.82) [1]. The 6-membered thiazine scaffold thus occupies a distinct reactivity niche—more nucleophilic than the thiazole by ΔN = 0.02, but substantially less nucleophilic than the pyrimido analog (ΔN = –1.10) [1].

Physical organic chemistry Nucleophilicity quantification Isothiourea reactivity Organocatalysis

Oxidation State Impact on GPR18 Antagonist Potency and Efficacy: Tetrahydro-5-one Scaffold vs. 6,7-Dihydro-3-one Derivatives

The imidazo[2,1-b][1,3]thiazin-5-one scaffold with a tetrahydro (fully saturated) thiazine ring and a ketone at position 5 represents a distinct oxidation state relative to the 6,7-dihydro-3-one isomers that have been systematically characterized as GPR18 antagonists [1]. In the lead optimization campaign reported by Schoeder et al. (2018), the 6,7-dihydro core compound PSB-CB5 exhibited an IC₅₀ of 279 nM at GPR18 in a β-arrestin recruitment assay but achieved only partial inhibition (60% of THC-induced activation). Further structural modification to PSB-CB-27 (retaining the 6,7-dihydro-3-one core) altered potency to IC₅₀ = 650 nM but conferred full blockade (100% inhibition) and improved selectivity versus CB1 and CB2 receptors (>36-fold vs. CB1/GPR55, 14-fold vs. CB2) [1]. These SAR findings demonstrate that the position and saturation state of the carbonyl within the imidazothiazine core are critical determinants of both target potency and efficacy ceiling. The tetrahydro-5-one scaffold of CAS 6269-78-9, with its distinct carbonyl placement and full ring saturation, occupies an underexplored region of this SAR landscape, offering a differentiated starting point for medicinal chemistry programs targeting GPR18 or related GPCRs [1].

GPCR pharmacology GPR18 antagonism Structure–activity relationship Cannabinoid receptor selectivity

Physicochemical Property Differentiation: Density, Boiling Point, and Vapor Pressure of the Tetrahydro-5-one Scaffold

CAS 6269-78-9 has well-defined physicochemical parameters that distinguish it from hydrogenated and benzannulated analogs. The compound (hydrobromide salt form reported on ChemSrc) exhibits a density of 1.57 g·cm⁻³, a boiling point of 275.6 °C at 760 mmHg, a flash point of 120.5 °C, and a vapor pressure of 0.00505 mmHg at 25 °C . For comparison, the benzannulated analog 3,4-dihydro-2H-benzo[4,5]imidazo[2,1-b][1,3]thiazin-3-ol has a distinctly different density profile, and the 5-membered tetrahydroimidazothiazole analogs typically exhibit lower boiling points due to reduced molecular surface area . These parameters are essential for establishing procurement specifications, storage conditions, and safe handling protocols .

Physicochemical characterization Procurement specifications Quality control Formulation development

Synthetic Scaffold Versatility: Unsubstituted Tetrahydro-5-one Core as a Diversity-Oriented Building Block vs. Pre-functionalized Analogs

The unsubstituted tetrahydro-5-one scaffold (CAS 6269-78-9) provides four chemically distinct sites for diversification—positions 2, 3, 6, and 7 on the saturated ring, plus the 5-ketone for condensation chemistry—compared to pre-functionalized aryl or benzylidene derivatives that lock in substitution patterns early. Yadav and Vaish (1992) demonstrated that 7-aryl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b]-1,3-thiazin-5-ones (derived from the parent scaffold) exhibited fungicidal activity against Aspergillus niger and Fusarium oxysporum, with activity correlated to aryl substituent electronic properties, and were benchmarked against the commercial fungicide Dithane M-45 [1]. The 7-chloro-imidazo[2,1-b][1,3]thiazin-5-one synthesis reported by the Glennon group (2008) further illustrates how the unsubstituted parent can be elaborated via nucleophilic displacement of a 7-chloro intermediate to introduce amino, alkoxy, arylthio, and fluoro substituents—a diversification strategy unavailable with pre-arylated analogs [2]. This synthetic flexibility makes the unsubstituted tetrahydro-5-one scaffold a superior procurement choice for laboratories building focused libraries where systematic SAR exploration is planned.

Diversity-oriented synthesis Medicinal chemistry Scaffold decoration Library synthesis

Benzodiazepine Receptor Binding: Imidazo[2,1-b]thiazine Core vs. Imidazo[2,1-b]pyrimidinone and Imidazo[2,1-b]diazepinone Ring-Expanded Analogs

Kieć-Kononowicz et al. (2001) conducted a systematic comparison of imidazo[2,1-b]thiazine, imidazo[2,1-b]pyrimidinone, and imidazo[2,1-b]diazepinone derivatives for benzodiazepine receptor affinity [1]. The study found that the character of the annelated ring (thiazine vs. pyrimidinone vs. diazepinone) had only a minor influence on benzodiazepine receptor affinity, with the greatest determinant being the nature and position of substituents on the arylidene ring [1]. This finding establishes that the thiazine core is functionally equivalent to the pyrimidinone and diazepinone cores in this target context, meaning that selection of the thiazine scaffold offers synthetic accessibility advantages (sulfur chemistry vs. additional nitrogen heteroatom handling) without compromising target engagement potential. The X-ray crystal structure of Z-2-cinnamylidene-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-3(2H)-one was also solved in this study, providing a structural blueprint for the tetrahydro-5-one scaffold's geometry [1].

GABA-A receptor Benzodiazepine binding site CNS drug discovery Anxiolytic development

Optimal Application Scenarios for 2,3,6,7-Tetrahydro-5H-imidazo(2,1-b)(1,3)thiazin-5-one Based on Quantitative Differentiation Evidence


Diversity-Oriented Synthesis and Medicinal Chemistry Library Construction

The unsubstituted tetrahydro-5-one scaffold (CAS 6269-78-9) is the preferred starting material for building focused imidazothiazinone libraries when systematic SAR exploration across multiple diversification vectors is required. As established in the synthetic scaffold versatility evidence [1][2], the compound provides ≥5 independent sites for chemical modification (positions 2, 3, 6, 7, and the 5-ketone), compared to pre-functionalized analogs that lock 2–3 of these positions. The 7-chloro intermediate route reported by Glennon et al. (2008) enables four distinct nucleophilic displacement pathways (amino, alkoxy, arylthio, fluoro), allowing parallel library synthesis from a single advanced intermediate [2]. Procurement of the unsubstituted parent thus maximizes chemical space exploration per unit mass of purchased compound.

GPR18 and Cannabinoid-Related GPCR Antagonist Development Requiring Full Receptor Blockade

For programs targeting GPR18 or related cannabinoid-activated orphan GPCRs where complete receptor antagonism (rather than partial inhibition) is the therapeutic hypothesis, the tetrahydro-5-one scaffold offers a differentiated efficacy starting point. The SAR study by Schoeder et al. (2018) demonstrated that within the 6,7-dihydro-3-one series, efficacy ranged from 60% partial inhibition (PSB-CB5) to 100% full blockade (PSB-CB-27), with the core oxidation state and substituent pattern jointly governing efficacy ceiling [3]. By selecting the tetrahydro-5-one isomer (CAS 6269-78-9) instead of the 6,7-dihydro-3-one scaffold, medicinal chemists gain access to an underexplored region of the imidazothiazinone SAR landscape where full antagonism may be achievable with distinct selectivity profiles.

Benzodiazepine Receptor Ligand Development with Synthetic Accessibility Advantages

The thiazine-based imidazo[2,1-b] core has been demonstrated to be functionally equivalent to pyrimidinone and diazepinone cores at the benzodiazepine binding site of the GABA-A receptor, with ring heteroatom composition contributing minimally to binding affinity differences [4]. This finding supports the procurement of the tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-5-one scaffold as a synthetically more accessible entry point into benzodiazepine receptor ligand space, avoiding the multi-nitrogen heterocycle construction required for pyrimidinone or diazepinone analogs while maintaining comparable target engagement potential.

Organocatalyst Development Leveraging Defined Isothiourea Nucleophilicity

The Mayr nucleophilicity data (N = 13.00, sN = 0.83 in CH₂Cl₂ for the tetrahydroimidazothiazine scaffold) provides a quantitative basis for selecting this compound as an organocatalyst scaffold in acyl transfer and related transformations [5]. The distinct N parameter differentiates it from the 5-membered thiazole analog (N = 12.98, sN = 0.81) and the benzannulated derivative (N = 13.42, sN = 0.73), allowing rational catalyst design based on the Mayr reactivity scale. The tetrahydro-5-one variant introduces an additional carbonyl handle for catalyst immobilization or tuning of electronic properties, expanding the organocatalytic design space beyond the parent isothiourea scaffold.

Quote Request

Request a Quote for 2,3,6,7-Tetrahydro-5H-imidazo(2,1-b)(1,3)thiazin-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.